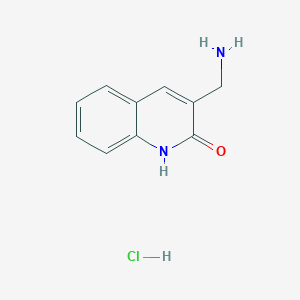

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

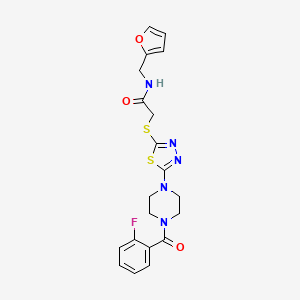

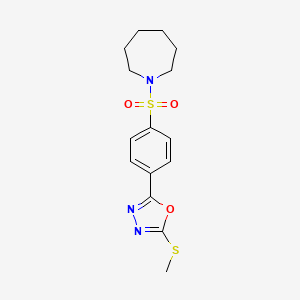

The compound is a derivative of quinolinone, which is a class of organic compounds that are often used in the synthesis of pharmaceuticals . The “3-(Aminomethyl)” part suggests the presence of an aminomethyl group attached to the third carbon of the quinolinone ring. The “hydrochloride” indicates that it is a hydrochloride salt, which is commonly used in pharmaceuticals to improve the solubility of the active compound .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a quinolinone ring with an aminomethyl group attached to the third carbon. The presence of nitrogen in the aminomethyl group and the oxygen in the quinolinone ring would likely result in the formation of hydrogen bonds .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can react with acids to form salts, with carbonyl compounds to form imines, and with alkyl halides to form secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the aminomethyl group might increase the compound’s basicity, while the quinolinone ring might contribute to its aromaticity .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

One study reported the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, utilizing hydroxyquinoline reactions, which showed significant inhibition of bacterial and fungal growth, suggesting potential antimicrobial applications (Ahmed et al., 2006).

Selectivity in Inhibition

Research on tetrahydroisoquinolines revealed their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor, indicating therapeutic potential in modulating catecholamine levels (Grunewald et al., 1999).

Reducing hERG Liabilities

The development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists with reduced human ether-a-go-go-related gene (hERG) liabilities showcases efforts to mitigate adverse effects while retaining therapeutic efficacy, highlighting the compound's role in drug design and safety optimization (Kasai et al., 2012).

Fluorescence Studies

N-aryl-2-aminoquinolines, derived from reactions involving chloroquinoline, were studied for their fluorescence properties, offering insights into their use in biological applications and the effect of substituents and solvent interactions on their luminescent behavior (Hisham et al., 2019).

Antiviral Activity

Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters were synthesized and tested for antiviral activity, with specific derivatives showing effectiveness against influenza virus, indicating potential applications in antiviral therapy (Ivashchenko et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) enzyme . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNA with leucine .

Mode of Action

The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This interaction disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting the LeuRS enzyme, 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride disrupts the charging of tRNA with leucine, a critical step in protein synthesis . The downstream effects include the inhibition of bacterial growth and replication due to the disruption of protein production .

Pharmacokinetics

The compound’s effectiveness against mtb suggests that it has sufficient bioavailability to reach its target in the bacterial cell

Result of Action

The result of the compound’s action is the inhibition of Mtb growth and replication. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to their death .

Safety and Hazards

Propiedades

IUPAC Name |

3-(aminomethyl)-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-5H,6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZYWVMGFFMZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide](/img/structure/B2961257.png)

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)